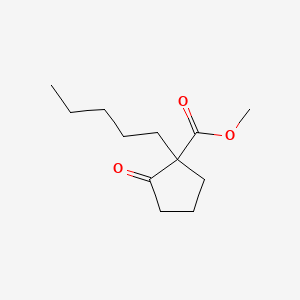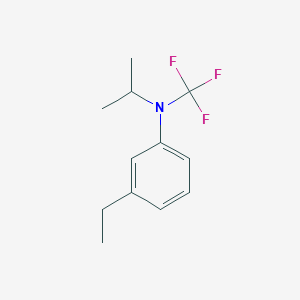
3-ethyl-N-isopropyl-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-N-isopropyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. The trifluoromethyl group (-CF₃) is a significant functional group in this compound, known for its electron-withdrawing properties, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-isopropyl-N-(trifluoromethyl)aniline can be achieved through various methods. One common approach involves the reaction of 3-ethyl aniline with isopropyl trifluoromethyl ketone under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of the aniline attacks the carbonyl carbon of the ketone, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or copper, can enhance the reaction rate and selectivity. Additionally, optimizing reaction parameters like temperature, pressure, and solvent choice is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-isopropyl-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydrocarbon derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups onto the benzene ring.
Scientific Research Applications
3-ethyl-N-isopropyl-N-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-ethyl-N-isopropyl-N-(trifluoromethyl)aniline exerts its effects depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and molecular targets. The electron-withdrawing nature of the trifluoromethyl group can also influence the compound’s binding affinity to enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-N-methyl-N-(trifluoromethyl)aniline
- 3-ethyl-N-isopropyl-N-(difluoromethyl)aniline
- 3-ethyl-N-isopropyl-N-(trifluoromethoxy)aniline
Uniqueness
3-ethyl-N-isopropyl-N-(trifluoromethyl)aniline is unique due to the presence of both the ethyl and isopropyl groups, along with the trifluoromethyl group. This combination of substituents can significantly influence the compound’s chemical reactivity, physical properties, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H16F3N |
|---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
3-ethyl-N-propan-2-yl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H16F3N/c1-4-10-6-5-7-11(8-10)16(9(2)3)12(13,14)15/h5-9H,4H2,1-3H3 |
InChI Key |
XBNIIXWMCUDPIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N(C(C)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


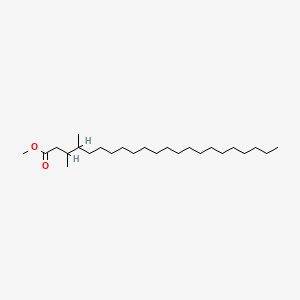
![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
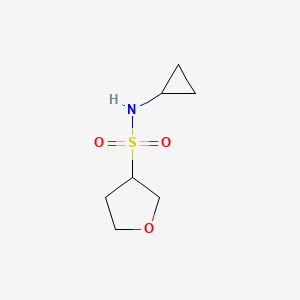
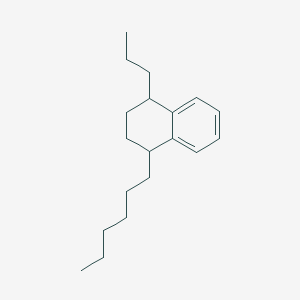
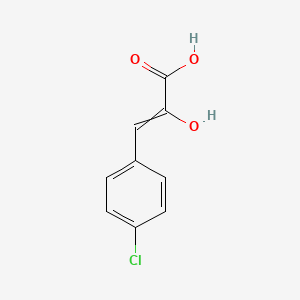
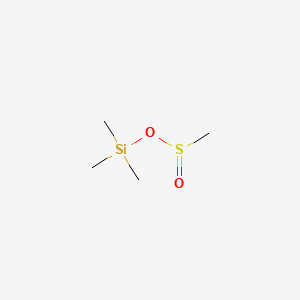
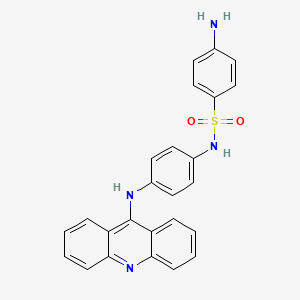
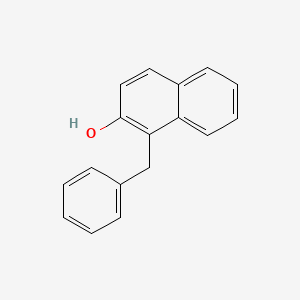

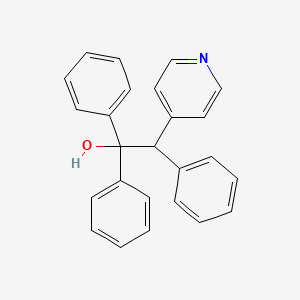
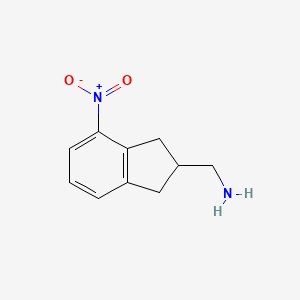
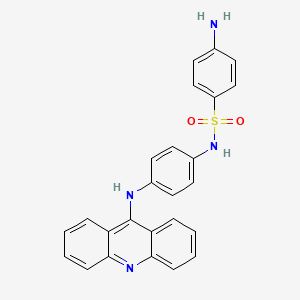
![2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate](/img/structure/B13957367.png)
